1-Hydroxytetrahydro-1H-phosphole 1-oxide

Description

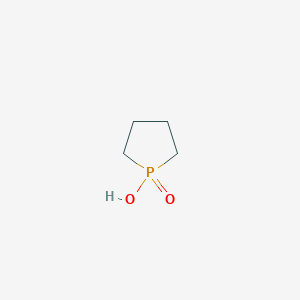

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O2P/c5-7(6)3-1-2-4-7/h1-4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSLZLQDGHKFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902464 | |

| Record name | NoName_1707 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 1 Hydroxytetrahydro 1h Phosphole 1 Oxide

Mechanistic Studies of Phosphole Oxide Formation

The creation of the phosphole oxide ring is a multi-step process, often beginning with the formation of unsaturated phosphorus-containing intermediates. Mechanistic studies have been crucial in understanding the sequence of events leading to the final cyclic product.

A key pathway to phosphole derivatives involves the formation of 1-phospha-butadiene intermediates. nih.gov Research has shown that these intermediates can be synthesized through the alkynylation of C-acetylenic phosphaalkenes. diva-portal.org Mechanistic investigations, supported by structural and NMR studies, indicate that a phosphaalkene-coordinated palladium fragment can activate the C-alkynyl substituent. nih.govdiva-portal.org This activation facilitates its alkynylation, resulting in the formation of a 3-alkynyl 1-phospha-butadiene motif. diva-portal.org This unusual alkynylation of a phospha-enyne fragment produces branched 1-phospha-butadiene derivatives, which serve as direct precursors to the phosphole ring system. nih.gov

Following the formation of 3-yne-1-phosphabutadiene intermediates, a complex cyclization can be initiated to yield highly substituted phosphole derivatives. nih.govdiva-portal.org The exposure of these hetero-butadienes to nucleophiles, and in some cases light and silica (B1680970) gel, can trigger a cascade of reactions including double bond isomerization and subsequent cyclization to form the phosphole ring. diva-portal.org The resulting structure, a highly substituted phosphole, can then be oxidized to the corresponding phosphole oxide. diva-portal.org

Another relevant transformation involves the regioselective ring-opening of oxaphospholane 2-oxide precursors by nucleophiles like Grignard reagents. beilstein-journals.org In these reactions, a pentavalent trigonal bipyramidal (TBP) phosphorane intermediate is proposed to form. beilstein-journals.org Due to a high energetic barrier, this intermediate does not undergo pseudorotation, leading to the almost exclusive cleavage of the endocyclic P–O bond to form phosphinates and phosphine (B1218219) oxides. beilstein-journals.org This highlights the crucial role of nucleophilic attack at the phosphorus center in transforming cyclic phosphorus compounds.

Catalysts are instrumental in the efficient and selective synthesis of phosphole precursors. The formation of branched 1-phospha-butadiene derivatives is effectively mediated by a palladium/copper system. nih.govdiva-portal.org This bimetallic catalysis is crucial for the unusual alkynylation of the phospha-enyne fragment. nih.gov

Furthermore, related phospholene oxides have been employed as pre-catalysts in various organic transformations. For instance, 3-methyl-1-phenyl-2-phospholene 1-oxide can catalyze base-free Wittig reactions, where it is reduced in situ by a silane (B1218182), allowing the catalytic cycle to proceed. researchgate.net The regeneration of the active phosphine catalyst from the phosphine oxide is a key challenge, and the use of reducing agents like phenylsilane (B129415) or trimethoxysilane (B1233946) is a common strategy to achieve this, thus minimizing the amount of the organophosphorus reagent required. researchgate.net

Table 1: Catalytic Systems in Phosphole Synthesis and Related Reactions

| Reaction Type | Catalyst System | Role of Catalyst | Research Findings |

|---|---|---|---|

| Alkynylation of Phospha-enyne | Palladium/Copper | Mediates the formation of 1-phospha-butadiene intermediates. nih.govdiva-portal.org | A phosphaalkene-coordinated Pd-fragment activates the C-alkynyl substituent for alkynylation. diva-portal.org |

| Catalytic Wittig Reaction | 3-methyl-1-phenyl-2-phospholene 1-oxide / Silane | Acts as a pre-catalyst; the phosphine oxide is reduced in situ to regenerate the active phosphine. researchgate.net | Enables base-free catalytic Wittig reactions, with silanes serving as the reducing agent. researchgate.net |

| Reductive Cyclization | Phospholene Oxide / Organosilanes | Mediates N-N bond formation and is recycled by the silane reductant. researchgate.net | Successfully used to synthesize a wide variety of substituted 2H-indazoles from 2-nitrobenzaldehydes and primary amines. researchgate.net |

Reactivity Profiles of the 1-Hydroxytetrahydro-1H-phosphole 1-oxide Moiety

The this compound molecule contains a pentavalent phosphorus center with a hydroxyl group, classifying it as a cyclic phosphinic acid. This structure dictates its chemical reactivity, particularly its stability and acid-base characteristics.

The phosphole oxide ring, while relatively stable, can undergo decomposition. The phosphorus center is susceptible to cleavage, particularly through hydrolysis, which can lead to the formation of phosphinic acids. Kinetic studies on the hydrolysis of related 2-methoxy-1,2-oxaphospholane 2-oxide show that P–O bond cleavage occurs significantly faster than in acyclic analogues. beilstein-journals.org Similarly, the hydrolysis of 1-alkoxy-3-phospholene 1-oxides under acidic conditions yields the corresponding 1-hydroxy-phospholene oxides, demonstrating the lability of exocyclic P-O bonds. researchgate.net Analytical techniques such as ³¹P NMR are particularly effective for monitoring these processes, as changes in the chemical shift can indicate cleavage of the P=O bond or other structural transformations at the phosphorus center.

The presence of a hydroxyl group directly attached to the pentavalent phosphorus atom (P=O) confers acidic properties upon this compound, making it a cyclic phosphinic acid. researchgate.net The acidity of such compounds is a key aspect of their chemical nature. The strength of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value (pKa = -log Ka). fiveable.me A lower pKa value signifies a stronger acid. fiveable.me

The acidic nature of this moiety is demonstrated by its formation through the acid-catalyzed hydrolysis of the corresponding phosphinates (esters). researchgate.net For example, 1-alkoxy-3-phospholene 1-oxides can be converted to 1-hydroxy-3-phospholene 1-oxides using hydrochloric acid. researchgate.net Conversely, these cyclic phosphinic acids can be esterified by reacting them with alcohols, a reaction that is characteristic of acids. researchgate.net The molecule's ability to donate the proton from its hydroxyl group is central to its equilibrium behavior in solution. The equilibrium between the protonated acid form (P-OH) and the deprotonated conjugate base form (P-O⁻) is governed by the pH of the solution, as described by the Henderson-Hasselbalch equation. fiveable.me

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-phospha-butadiene |

| 3-alkynyl 1-phospha-butadiene |

| 3-methyl-1-phenyl-2-phospholene 1-oxide |

| 2-methoxy-1,2-oxaphospholane 2-oxide |

| 1-alkoxy-3-phospholene 1-oxide |

| 1-hydroxy-3-phospholene 1-oxide |

| Phenylsilane |

Ring-Opening and Ring-Contraction Reactions

The structural integrity of the phospholane (B1222863) ring in this compound and its derivatives is subject to specific reaction conditions that can induce its cleavage or rearrangement. These reactions are pivotal for synthesizing acyclic organophosphorus compounds with defined functionalities.

Ring-Opening Reactions

The five-membered ring of phospholane oxides can undergo nucleophilic attack at the electrophilic phosphorus atom, leading to the cleavage of an endocyclic bond. A prominent example is the reaction of related 1,2-oxaphospholane (B8521427) 2-oxides with organometallic reagents, such as Grignard reagents. beilstein-journals.org This reaction proceeds via a nucleophilic substitution at the phosphorus center, resulting in the regioselective cleavage of the endocyclic P–O bond. beilstein-journals.org

The mechanism involves the attack of the carbanion from the Grignard reagent on the phosphorus atom, forming a pentacoordinate trigonal bipyramidal (TBP) intermediate. beilstein-journals.org Due to ring strain, the five-membered ring is constrained to span apical and equatorial positions in this intermediate. beilstein-journals.org Subsequent cleavage of the P-O bond at the apical position leads to the formation of a γ-hydroxypropyl phosphine oxide derivative. beilstein-journals.org This process provides an effective method for creating P-C bonds and generating functionalized acyclic phosphine oxides. beilstein-journals.org

The reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with various Grignard reagents exclusively yields ring-opened phosphinates. beilstein-journals.org Similarly, reacting 2-phenyl-1,2-oxaphospholane 2-oxide with Grignard reagents produces the corresponding γ-hydroxypropyl phosphine oxides. beilstein-journals.org The reactions are generally performed in ether at 0 °C, warming to room temperature, and are typically complete within an hour. beilstein-journals.org

Table 1: Ring-Opening of Oxaphospholane Oxide Precursors with Grignard Reagents beilstein-journals.org

| Precursor | Grignard Reagent | Product | Yield (%) |

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Phenylmagnesium bromide | Ethyl phenyl(3-hydroxypropyl)phosphinate | 85 |

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Allylmagnesium bromide | Ethyl allyl(3-hydroxypropyl)phosphinate | 72 |

| 2-Ethoxy-1,2-oxaphospholane 2-oxide | Propargylmagnesium bromide | Ethyl (3-hydroxypropyl)(prop-2-yn-1-yl)phosphinate | 58 |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Methylmagnesium bromide | (3-Hydroxypropyl)methyl(phenyl)phosphine oxide | 80 |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Ethylmagnesium bromide | Ethyl(3-hydroxypropyl)phenylphosphine oxide | 82 |

| 2-Phenyl-1,2-oxaphospholane 2-oxide | Allylmagnesium bromide | Allyl(3-hydroxypropyl)phenylphosphine oxide | 75 |

Ring-Contraction Reactions

Ring-contraction reactions reduce the size of a hydrocarbon ring, often driven by the formation of a more stable carbocation or the relief of ring strain. etsu.eduyoutube.com These transformations can occur through various mechanisms, including Wagner-Meerwein rearrangements involving carbocation intermediates. etsu.edu While ring contractions are a known phenomenon in organic chemistry and have been observed for certain complex phosphorus heterocycles, specific examples involving this compound are not extensively documented in the surveyed literature. For instance, N-heterocyclic carbenes (NHCs) have been shown to induce phosphorus cation abstraction, leading to ring contraction in cobalt-P4 complexes. nih.gov However, the applicability of such reactions to simple phospholane oxides remains an area for further investigation.

Transformations at the Phosphorus Center and Neighboring Atoms

The reactivity of this compound is largely dictated by the functional groups attached to the phosphorus atom: the phosphoryl group (P=O) and the hydroxyl group (P-OH). These sites are the primary loci for chemical transformations.

Transformations at the Phosphorus Center

The pentavalent phosphorus center can undergo several key reactions, most notably reduction of the phosphine oxide and esterification of the phosphinic acid.

Reduction of the Phosphine Oxide: The P=O group is thermodynamically stable, and its reduction requires potent reducing agents. A one-pot method has been developed for the efficient conversion of cyclic phosphine oxides, including tetrahydrophosphole oxide, into the corresponding phosphine–borane complexes. rsc.org This transformation is achieved using dimethyl sulfide–borane (BMS) under relatively mild conditions. rsc.org The reaction proceeds through the formation of a phosphine intermediate, which is then trapped by the borane. rsc.org The ease of this reduction can be influenced by the strain in the heterocyclic ring. rsc.org

Esterification: The P-OH group of this compound, a cyclic phosphinic acid, can be esterified to form the corresponding phosphinate esters. researchgate.net This can be accomplished by reaction with alcohols at high temperatures or through alkylating esterification with alkyl halides. researchgate.net Hydrolysis of the resulting 1-alkoxyphospholane 1-oxides, for instance with hydrochloric acid, can regenerate the parent phosphinic acid. researchgate.net

Neighboring Group Participation

The phosphine oxide functionality can act as a neighboring group, influencing the outcome of reactions at adjacent atoms. This participation is demonstrated in the highly regio- and stereoselective iodohydroxylation of 1,2-allenylic diphenyl phosphine oxides. nih.gov In this reaction, the oxygen atom of the phosphoryl group acts as an internal nucleophile, attacking the intermediate formed after the addition of iodine to the allene. nih.gov This leads to a five-membered cyclic intermediate. nih.gov Subsequent hydrolysis opens this ring to yield an (E)-2-iodo-3-hydroxy-1-alkenyl diphenyl phosphine oxide. nih.gov Experiments using ¹⁸O-labeled water confirmed that the oxygen atom of the newly formed hydroxyl group originates from the phosphinyl functionality, providing clear evidence for this neighboring group participation mechanism. nih.gov This principle highlights the potential for the P=O group in the tetrahydrophosphole ring to direct the stereochemistry and regiochemistry of reactions on the carbon backbone.

Table 2: Summary of Key Transformations

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Reduction of Phosphine Oxide | Dimethyl sulfide–borane (BMS) | Phosphine-borane complex | rsc.org |

| Esterification of Phosphinic Acid | Alcohols (high temp.) or Alkyl halides | Phosphinate ester | researchgate.net |

| Neighboring Group Participation | Iodine / Water (on an allenylic substrate) | Directs regio- and stereoselective hydroxylation | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hydroxytetrahydro 1h Phosphole 1 Oxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Delineation

NMR spectroscopy is a cornerstone technique for the characterization of phospholane (B1222863) oxide derivatives. A multi-nuclear approach, employing ¹H, ¹³C, and ³¹P NMR, allows for the complete and unambiguous assignment of the molecular structure.

The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a comprehensive picture of the molecular framework of 1-hydroxyphospholane 1-oxide and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The protons on the phospholane ring typically appear as complex multiplets in the aliphatic region. The chemical shifts are influenced by their position relative to the phosphoryl (P=O) and hydroxyl (P-OH) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. The carbons directly bonded to the phosphorus atom (C2 and C5) exhibit characteristic coupling (¹JP-C), which is a definitive indicator of their position. For example, in related γ-hydroxypropyl phosphinates, the α-carbon shows a large ¹JP-C coupling constant, typically around 90 Hz. beilstein-journals.org The chemical shifts of the ring carbons are sensitive to substitution and stereochemistry. researchgate.net

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. rsc.org 1-hydroxyphospholane 1-oxide is a phosphinic acid, and its derivatives are pentavalent phosphorus compounds. They exhibit a characteristic chemical shift in the ³¹P NMR spectrum that is distinct from other phosphorus oxidation states. Phosphine (B1218219) oxides typically resonate in a specific region, and for cyclic phosphinates, these shifts can range from approximately +40 to +60 ppm. beilstein-journals.org The presence of a proton directly attached to phosphorus in primary phosphine oxides results in a large ¹JP-H coupling, often appearing as a doublet or triplet depending on the structure, which is absent in this P-hydroxy substituted compound. researchgate.net

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Structural Information Provided |

|---|---|---|---|

| ¹H | 1.5 - 3.0 (ring CH₂) | ²JH-H, ³JH-H, nJP-H | Proton environment, ring conformation, and connectivity. |

| ¹³C | 20 - 40 (ring CH₂) | ¹JP-C ≈ 70-95 Hz | Carbon skeleton, direct P-C bonds confirmed. beilstein-journals.orgrsc.org |

| ³¹P | +40 to +60 | N/A (proton decoupled) | Confirms pentavalent phosphine oxide environment. beilstein-journals.org |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the complete structural and stereochemical puzzle of phospholane oxide derivatives. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to establish proton-proton coupling networks. It allows for the mapping of adjacent protons, confirming the sequence of methylene (B1212753) groups (-CH₂-CH₂-) within the five-membered ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum maps each proton signal to the carbon signal it is attached to, allowing for the definitive assignment of all CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule, for instance, by showing correlations from the ring protons to the carbons of a substituent attached to the phosphorus atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for stereochemical analysis. rsc.org They identify protons that are close in space, irrespective of their bonding connectivity. For a substituted phospholane ring, a NOESY or ROESY spectrum can determine the relative orientation (cis/trans) of substituents by observing through-space correlations between their respective protons.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

The process begins with the growth of high-quality single crystals of the 1-hydroxyphospholane 1-oxide derivative, which is often the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of reflection intensities. These data are then used to solve the crystal structure, typically using direct methods, and the structural model is refined against the experimental data to achieve the final, precise atomic coordinates. nih.gov

The refined crystal structure provides a wealth of precise geometric information. For phospholane oxide derivatives, key parameters include the P=O, P-OH, and P-C bond lengths, as well as the C-P-C and O=P-C bond angles. researchgate.net The P=O bond is characteristically short, indicating its double-bond character. The geometry around the phosphorus atom is typically a distorted tetrahedron.

The five-membered phospholane ring is not planar and adopts a puckered conformation to minimize steric strain. The most common conformations are the envelope, where one atom is out of the plane of the other four, or the twist conformation, where two atoms are displaced on opposite sides of a plane. The specific conformation is determined by the substitution pattern on the ring and the phosphorus atom.

| Parameter | Typical Value (Å or °) | Reference |

|---|---|---|

| P=O Bond Length | 1.48 - 1.52 Å | rsc.org |

| P-C Bond Length | 1.78 - 1.82 Å | rsc.org |

| P-O(H) Bond Length | 1.54 - 1.58 Å | N/A |

| O=P-C Bond Angle | 110 - 115° | researchgate.net |

| C-P-C Bond Angle | 95 - 105° (ring) | rsc.org |

| O=P-O(H) Bond Angle | 108 - 112° | N/A |

The arrangement of molecules in a crystal is governed by intermolecular interactions. mdpi.com For 1-hydroxyphospholane 1-oxide, the most significant interaction is hydrogen bonding. The molecule contains a strong hydrogen bond donor (the P-OH group) and a strong hydrogen bond acceptor (the phosphoryl oxygen, P=O). This leads to the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. ias.ac.in

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 1-Hydroxytetrahydro-1H-phosphole 1-oxide, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation of cyclic phosphinic acids and their derivatives often follows predictable pathways, which can be instrumental in confirming the structure.

The fragmentation process in mass spectrometry involves the ionization of the molecule, followed by its decomposition into smaller, charged fragments. wikipedia.org The pattern of these fragments is unique to the molecule's structure. For cyclic compounds, fragmentation often involves ring-opening reactions followed by the loss of small neutral molecules. nih.gov In the case of phospholane oxides, common fragmentation pathways are influenced by the presence of the phosphorus atom and the phosphoryl group (P=O).

Key fragmentation pathways for cyclic phosphine oxides often initiate with cleavage of the bonds adjacent to the phosphorus atom, a process known as α-cleavage. wikipedia.org For this compound, this could involve the cleavage of a C-P bond within the ring. Another common fragmentation for phosphorus-containing compounds is the loss of the phosphate (B84403) group or related neutral species. nih.gov

A plausible fragmentation pathway for this compound would involve the initial loss of a hydroxyl radical (•OH) or water (H₂O). Subsequent fragmentation could involve the loss of ethene (C₂H₄) or other small hydrocarbon fragments from the aliphatic ring. The analysis of these fragmentation patterns allows for the detailed structural confirmation of the molecule.

To illustrate, a generalized fragmentation pattern for a simple phospholane oxide derivative is presented in the following data table, based on common fragmentation behaviors of such compounds.

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M-17]⁺ | Loss of •OH | Indicates the presence of a hydroxyl group. |

| [M-18]⁺ | Loss of H₂O | A common loss from alcohols and acids. |

| [M-28]⁺ | Loss of C₂H₄ | Suggests the cleavage of the five-membered ring. |

| [M-45]⁺ | Loss of •PO₂H | Indicates fragmentation of the phosphinic acid moiety. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the key functional groups each have characteristic vibrational frequencies. The phosphoryl group (P=O) exhibits a strong absorption in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic environment of the phosphorus atom. The hydroxyl (O-H) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group. The C-H stretching vibrations of the methylene groups in the saturated phospholane ring are expected in the 2850-2960 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, C-C bond vibrations within the phospholane ring, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. The symmetric vibrations of the ring structure can provide insights into its conformation.

Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational spectra of molecules. nih.govunito.it These calculated spectra can aid in the assignment of experimental IR and Raman bands. For instance, DFT calculations on related oxazaphosphinan-2-amine 2-oxides have shown good agreement between calculated and experimental vibrational frequencies for P=O, N-H, and C-C stretching modes. nih.gov

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| P=O | Stretching | 1150 - 1250 | IR (strong), Raman (moderate) |

| O-H | Stretching | 3200 - 3600 (broad) | IR (strong) |

| C-H (alkane) | Stretching | 2850 - 2960 | IR (strong), Raman (strong) |

| C-C | Stretching | 800 - 1200 | IR (weak), Raman (moderate) |

| P-O | Stretching | 900 - 1050 | IR (strong) |

| P-C | Stretching | 650 - 800 | IR (moderate), Raman (strong) |

This table is based on established group frequencies for the respective functional groups and data from analogous compounds. nih.gov

Theoretical and Computational Studies on 1 Hydroxytetrahydro 1h Phosphole 1 Oxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Hydroxytetrahydro-1H-phosphole 1-oxide. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 8.25 |

The topology of these orbitals would likely show the HOMO localized on the more electron-rich portions of the molecule, possibly involving the oxygen atoms, while the LUMO may be distributed around the phosphorus atom and the carbon backbone, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Understanding the charge distribution within this compound is essential for predicting its interactions with other molecules. Computational models can generate electrostatic potential maps, which visualize the electron density around the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the phosphoryl oxygen is expected to be a region of high negative electrostatic potential due to the polarity of the P=O bond. The hydroxyl proton, in contrast, would be a site of positive potential. Computational studies on similar phosphole oxides often utilize methods like DFT to model charge distribution and predict regioselectivity in reactions.

The bonding characteristics, such as bond lengths, bond angles, and dihedral angles, can be accurately predicted through geometry optimization calculations. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. These simulations can reveal the flexibility of the phosphole ring and the rotational freedom of the hydroxyl group. By simulating the molecule's movement, researchers can identify the most populated conformational states and the energy barriers between them. While specific MD studies on this compound are not documented in the provided search results, such simulations are a standard tool for studying the conformational landscape of cyclic molecules.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent reactions, theoretical modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies for each step. The characterization of transition states is particularly important as it reveals the highest energy point along the reaction coordinate and provides insight into the factors that control the reaction rate. For instance, in the synthesis of related phosphole oxides, quantum chemical calculations have been used to elucidate the mechanisms of double bond migration pathways. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ³¹P NMR | Chemical Shift (ppm) | 45-55 |

| ¹H NMR | Chemical Shift (ppm) - P-OH | Variable, exchangeable |

| IR | P=O Stretch (cm⁻¹) | 1150-1250 |

| IR | O-H Stretch (cm⁻¹) | 3200-3600 |

Applications and Emerging Research Areas of 1 Hydroxytetrahydro 1h Phosphole 1 Oxide

Applications in Organic Synthesis as Reagents or Building Blocks

1-Hydroxytetrahydro-1H-phosphole 1-oxide serves as a key starting material for the synthesis of various functionalized phosphole derivatives. Its reactivity is centered around the hydroxyl group attached to the phosphorus atom, which can be transformed to facilitate the introduction of other functional groups.

Investigation as a Reagent for Amide Bond Formation

The direct amidation of this compound to form phosphinic amides has been explored. However, research indicates that this transformation is not straightforward under conventional heating methods. Attempts at direct amidation at high temperatures (220 °C) using microwave irradiation have resulted in incomplete conversions, suggesting that the hydroxyl group of this cyclic phosphinic acid is not a sufficiently good leaving group for efficient amide bond formation with amines. arxiv.org

This limited reactivity as a direct amidation reagent has led to the development of indirect methods, where the hydroxyl group is first converted into a more reactive species, such as a halide.

Utility as Precursors for Diverse Organophosphorus Compounds

The most significant application of this compound in organic synthesis is its role as a precursor for a variety of organophosphorus compounds, particularly those containing a phosphorus-nitrogen bond. The synthetic strategy typically involves an initial activation step.

The hydroxyl group of this compound can be converted to a chloro group by reacting it with a chlorinating agent. This in situ formation of the more reactive 1-chloro-2,5-dihydro-1H-phosphole 1-oxide is a crucial step. This phosphinic chloride intermediate is then readily susceptible to nucleophilic attack by primary amines. arxiv.org

This two-step, one-pot procedure allows for the synthesis of two important classes of compounds, with the product being dependent on the stoichiometry of the reactants:

1-Amino-2,5-dihydro-1H-phosphole 1-oxides: These are formed when the primary amine is reacted with an equimolar amount of the in situ generated 1-chloro-2,5-dihydro-1H-phosphole 1-oxide.

Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P'-dioxides: These N-phosphinoyl derivatives are obtained when a twofold excess of the phosphinic chloride intermediate is reacted with the primary amine. arxiv.org

Furthermore, the synthesized 1-amino-2,5-dihydro-1H-phosphole 1-oxides can undergo subsequent N-phosphinoylation or N-phosphorylation reactions to yield bis(phosphinoyl)amines and phosphinoyl-phosphorylamines, respectively. These resulting compounds are considered valuable intermediates for further synthetic applications. arxiv.org

| Precursor | Key Intermediate | Reactant | Stoichiometry (Intermediate:Amine) | Final Product Class |

|---|---|---|---|---|

| This compound | 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide | Primary Amine | 1:1 | 1-Amino-2,5-dihydro-1H-phosphole 1-oxides |

| This compound | 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide | Primary Amine | 2:1 | Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P'-dioxides |

| 1-Amino-2,5-dihydro-1H-phosphole 1-oxides | N/A | Diphenylphosphinoyl chloride | N/A | Bis(phosphinoyl)amines |

| 1-Amino-2,5-dihydro-1H-phosphole 1-oxides | N/A | Diethylphosphoryl chloride | N/A | Phosphinoyl-phosphorylamines |

Potential in Catalyst Design and Organocatalysis Utilizing Phosphorous Compounds

The exploration of phosphorus-containing heterocycles as catalysts and ligands has become a significant area of research in organic synthesis. umsl.eduresearchgate.net While direct catalytic applications of this compound are not extensively documented in publicly available literature, its structural motif as a phospholane (B1222863) oxide suggests considerable potential. This potential is inferred from the well-established catalytic activity of closely related phospholane and phospholene oxides in a variety of chemical transformations. acs.orgmdpi.com These compounds are particularly recognized for their role in phosphorus redox cycling catalysis, where the phosphine (B1218219) oxide (P(V)) serves as a pre-catalyst that is reduced in situ to the catalytically active phosphine (P(III)). researchgate.net

The primary appeal of using phosphine oxides as pre-catalysts lies in their stability and ease of handling compared to their corresponding phosphines, which are often sensitive to oxidation. acs.org The catalytic cycle typically involves the in-situ reduction of the phosphine oxide to the corresponding phosphine, which then participates in the desired chemical reaction, regenerating the phosphine oxide as a byproduct. mdpi.com This approach circumvents the need to handle pyrophoric or air-sensitive phosphines directly and allows for catalytic turnover.

Research has demonstrated that the ring structure of cyclic phosphine oxides, such as the phospholane skeleton found in this compound, can confer unique reactivity. For instance, phosphetane (B12648431) oxides, which are four-membered phosphorus heterocycles, have been shown to be highly efficient catalysts for the Wittig reaction at room temperature with low catalyst loadings. researchgate.netsci-hub.se This enhanced reactivity is often attributed to the ring strain in the smaller heterocyclic systems, which can facilitate the reduction of the P=O bond.

The catalytic utility of phospholane oxides has been successfully demonstrated in several key organic reactions. Notably, 1-phenylphospholane 1-oxide has been used as a catalyst in the Mitsunobu reaction. mdpi.com Similarly, derivatives of phospholene oxide have been employed as pre-catalysts in catalytic Wittig reactions, which are fundamental processes for the synthesis of alkenes. researchgate.netresearchgate.net These reactions often utilize silanes as reducing agents to regenerate the active P(III) species from the phosphine oxide. mdpi.com

The presence of a hydroxyl group on the phosphorus atom in this compound introduces a functional handle that is not present in many of the more commonly studied phospholane oxide catalysts. This hydroxyl group could potentially influence the catalyst's solubility, reactivity, and ability to coordinate with other reagents or metal centers. It could also serve as a site for further functionalization, allowing for the tuning of the catalyst's steric and electronic properties or for its immobilization on a solid support to create a heterogeneous catalyst. nih.govresearchgate.net

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major area where phosphorus compounds have made an impact. acs.orgrsc.org Nucleophilic phosphine catalysis is a powerful tool for the construction of complex molecules under mild conditions. acs.org The development of chiral phosphorus heterocycles is also of great interest for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. rsc.org The synthesis of P-chiral phosphanes remains a challenging but important goal, and heterocyclic frameworks provide a valuable scaffold for introducing and maintaining chirality at the phosphorus center. rsc.org

In addition to organocatalysis, phosphine oxides can serve as ligands in transition metal-catalyzed reactions. mdpi.combohrium.com The phosphoryl oxygen can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity in processes like cross-coupling reactions, hydroformylation, and polymerization. bohrium.com The specific structure of this compound could offer unique coordination properties, potentially leading to novel reactivity in metal-based catalytic systems.

The table below summarizes the catalytic performance of related phospholane and phosphetane oxides in the Wittig reaction, illustrating the typical conditions and high efficiencies that can be achieved. This data provides a benchmark for the potential performance of new catalysts based on the phospholane oxide scaffold.

Table 1: Performance of Cyclic Phosphine Oxides in Catalytic Wittig Reactions

| Catalyst | Aldehyde Substrate | Alkene Product | Yield (%) | Catalyst Loading (mol%) | Conditions |

|---|---|---|---|---|---|

| Methyl-substituted phosphetane oxide | 4-Nitrobenzaldehyde | 4-Nitrostyrene | 97 | 1.0 | Room Temperature |

| Methyl-substituted phosphetane oxide | Cyclohexanecarboxaldehyde | (Cyclohexylmethylene)cyclohexane | 95 | 1.0 | Room Temperature |

This table is generated based on data reported for analogous catalyst systems to indicate the potential applications and efficiency of phospholane oxide-based catalysts. researchgate.netresearchgate.net

Future Directions and Challenges in 1 Hydroxytetrahydro 1h Phosphole 1 Oxide Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

A primary challenge in the broader application of 1-Hydroxytetrahydro-1H-phosphole 1-oxide lies in the development of efficient and environmentally benign synthetic methodologies. Traditional routes often rely on harsh reagents and produce significant waste. rsc.org Future research will undoubtedly focus on greener alternatives.

One promising avenue is the exploration of photoelectrochemical synthesis . This technique has been successfully applied to construct benzo[b]phosphole oxides, eliminating the need for stoichiometric transition-metal oxidants and sacrificial additives. acs.org Adapting such a strategy for the synthesis of hydroxylated phospholane (B1222863) oxides could offer a more sustainable and scalable process. Another area of focus is the use of hypophosphorous derivatives as a safer and more atom-economical alternative to phosphorus trichloride, a common but hazardous precursor in organophosphorus chemistry. epa.gov

The development of catalytic methods is also paramount. For instance, the hydrochloric acid-catalyzed hydrolysis of 1-alkoxy-3-phospholene 1-oxides provides a route to 1-hydroxy-3-phospholene 1-oxide, a closely related unsaturated analogue. researchgate.net Fine-tuning such catalytic systems for the selective synthesis of the saturated target molecule will be a key objective.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Photoelectrochemical Synthesis | Reduced waste, avoidance of harsh oxidants | Substrate scope, reaction optimization for saturated rings |

| Hypophosphite-based Routes | Increased safety, better atom economy | Catalyst development, control of reactivity |

| Catalytic Hydrolysis | Direct access to hydroxyl functionality | Catalyst efficiency, selectivity for saturated products |

Exploration of Undiscovered Reactivity and Unraveling Complex Mechanistic Pathways

The reactivity of the P-OH group in conjunction with the phospholane oxide ring is a fertile ground for discovery. While the chemistry of phosphine (B1218219) oxides is well-established, the specific influence of the cyclic structure and the hydroxyl group in this compound remains largely unexplored.

Future investigations will likely delve into the isomerization reactions of the phospholene oxide precursors, as the position of the double bond can significantly influence the final product and its stereochemistry. nih.gov Understanding the mechanisms of these rearrangements through both experimental and computational studies will be crucial for controlling the synthesis of specific isomers.

Furthermore, the reaction of the hydroxyl group with various electrophiles and the reactivity of the phospholane ring itself towards nucleophiles and electrophiles warrant systematic investigation. For example, studies on allylic phosphine oxides have shown that they can undergo diastereoselective epoxidation and asymmetric dihydroxylation, highlighting the potential for stereocontrolled transformations. researchgate.net Exploring similar reactivity for hydroxylated phospholane oxides could lead to the synthesis of novel and structurally complex organophosphorus compounds.

Advanced Functional Material Development Leveraging Unique Electronic and Structural Properties

Phosphole oxides, in general, have garnered significant interest for their applications in materials science due to their unique electronic properties. nih.govresearchgate.net The phosphorus atom can be readily modified, allowing for the fine-tuning of the electronic and photophysical properties of π-conjugated systems. researchgate.net While this compound is a saturated system, its hydroxyl group provides a convenient handle for incorporation into larger functional architectures.

Future research could focus on using this compound as a building block for fluorescent probes and sensors . The phosphine oxide group is a known polar structural element that can participate in hydrogen bonding, making it suitable for interacting with biological targets. mdpi.com By attaching chromophores or other recognition units to the hydroxyl group, it may be possible to design novel sensors for ions or small molecules.

Another exciting prospect is the development of novel flame retardants . Phosphorus-containing compounds are well-known for their flame-retardant properties, and the incorporation of phospholane oxide moieties into polymers is a promising strategy for creating safer materials. researchgate.net The hydroxyl group of the title compound offers a reactive site for polymerization or grafting onto existing polymer backbones.

| Material Application | Key Features of this compound | Research Focus |

| Fluorescent Probes | Polar P=O group, reactive -OH for functionalization | Synthesis of fluorescently labeled derivatives, sensing studies |

| Flame Retardants | Phosphorus content, potential for polymerization | Incorporation into various polymer matrices, evaluation of flame retardancy |

| Organic Electronics | Potential for modification and incorporation into conjugated systems | Synthesis of extended π-systems from the phospholane oxide core |

Integration with Other Fields of Chemical Research, including Polymer Science and Supramolecular Chemistry

The unique structural features of this compound make it an ideal candidate for integration with other areas of chemistry, particularly polymer science and supramolecular chemistry.

In polymer science , the hydroxyl group can act as an initiator or a monomer for various polymerization techniques. This could lead to the development of novel polymers with phosphorus in the main chain or as a pendant group, potentially imparting unique thermal, mechanical, or optical properties. The synthesis of polymers containing phosphine oxide moieties via RAFT polymerization has already been demonstrated, opening the door for the creation of well-defined architectures. researchgate.net

In the realm of supramolecular chemistry , the phosphine oxide group is a strong hydrogen bond acceptor. This property can be exploited to construct self-assembling systems, such as gels, liquid crystals, or molecular capsules. The ability of phosphole-based ligands to form coordination complexes with metals also presents opportunities for creating novel supramolecular assemblies with interesting photophysical or catalytic properties. researchgate.netacademie-sciences.fr

Synergistic Application of Computational Chemistry in Predictive Design and Discovery of New Derivatives

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. uq.edu.au For this compound, computational methods can play a crucial role in predicting its properties and guiding the synthesis of new derivatives.

DFT calculations can be used to:

Elucidate reaction mechanisms: Understanding the transition states and intermediates in the synthesis and reactions of the title compound can help in optimizing reaction conditions and predicting product distributions. uq.edu.au

Predict electronic and photophysical properties: Computational screening can identify promising derivatives for applications in materials science by predicting their absorption and emission spectra, as well as their charge transport properties.

Design novel catalysts: By modeling the interaction of the phosphole oxide with metal centers, it may be possible to design more efficient and selective catalysts for a variety of transformations.

A synergistic approach, where computational predictions are used to guide experimental work, will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for confirming the cyclic phosphole structure and hydroxyl group positioning. For example, ³¹P NMR typically shows a singlet near δ 25–35 ppm for phosphole oxides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and ring conformation, particularly for enantiomeric derivatives .

Data Interpretation Challenge : Distinguish between regioisomers using NOE (nuclear Overhauser effect) experiments in 2D NMR when crystal structures are unavailable.

How can enantiomeric resolution of this compound be achieved, and what chiral auxiliaries are effective?

Advanced Research Focus

Enantiomers can be resolved via chiral derivatizing agents (CDAs) such as TADDOL derivatives. Methodological steps:

React the racemic phosphole oxide with a chiral TADDOL-based reagent to form diastereomeric complexes.

Separate diastereomers via fractional crystallization or chiral HPLC.

Confirm absolute configuration using circular dichroism (CD) spectra combined with density functional theory (DFT) calculations at the PBE0/6-311++G level .

Critical Consideration : Solvent polarity and temperature during crystallization significantly impact diastereomer separation efficiency.

What computational approaches are recommended for predicting the reactivity and electronic properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Use hybrid functionals (e.g., PBE0 or B3LYP) with basis sets like 6-311++G(d,p) to model:

- Frontier molecular orbitals (HOMO/LUMO) for redox behavior.

- Transition states for cyclization or oxidation reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents (e.g., DMF or acetonitrile) .

Validation : Cross-reference computational results with experimental spectroscopic data (e.g., UV-Vis absorption peaks) to ensure accuracy.

How should researchers address contradictions in reported biological activities of phosphole oxide derivatives?

Advanced Research Focus

Discrepancies often arise from structural analogs with subtle differences (e.g., substitution patterns). Mitigation strategies:

Structural Comparison : Use Table 1 to differentiate analogs (e.g., methyl vs. phenyl substituents) and their steric/electronic impacts .

Bioassay Standardization : Replicate studies under identical conditions (pH, cell lines, solvent controls).

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phosphole ring) with activity trends .

Example : 1-Methyl derivatives may exhibit higher metabolic stability than phenyl-substituted analogs due to reduced steric hindrance in enzyme binding pockets .

Table 1: Comparison of Key Phosphole Oxide Derivatives

| Compound Name | Structural Feature | Reactivity/Biological Impact |

|---|---|---|

| This compound | Hydroxyl group at 1-position | Enhanced hydrogen-bonding capacity |

| 1-Methyl-2,5-dihydro-1H-phosphole 1-oxide | Methyl substitution at 1-position | Increased lipophilicity, reduced polarity |

| 1-Phenyl-3-phospholene 1-oxide | Aromatic ring at 1-position | π-π stacking interactions in drug targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.